molecular formula C18H20N2OS B6921449 N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B6921449
M. Wt: 312.4 g/mol
InChI Key: MGSINRJQBLHIGV-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a dicyclopropylmethyl moiety

Properties

IUPAC Name

N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-11-19-16(12-5-3-2-4-6-12)17(22-11)18(21)20-15(13-7-8-13)14-9-10-14/h2-6,13-15H,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSINRJQBLHIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC(C2CC2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is the cyclization of N-(dicyclopropylmethyl)-N'-β-chloroethylurea in refluxing water. Another method involves the addition of dicyclopropylmethylamine to β-chloroethyl isocyanate in tetrahydrofuran (THF), followed by cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction steps.

Chemical Reactions Analysis

Types of Reactions: N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research may focus on its efficacy in treating various diseases, such as inflammation or cancer.

Industry: In industry, this compound could be used in the development of new materials or as a component in chemical formulations. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism by which N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may vary depending on the specific application, but they generally involve modulation of biochemical processes.

Comparison with Similar Compounds

  • Rilmenidine: A pharmaceutical compound with a similar dicyclopropylmethyl group.

  • Dicyclopropylmethyl Peptide Backbone Protectant: A compound used in peptide synthesis.

  • IL-17 Modulators: Compounds that modulate the activity of interleukin-17 (IL-17).

Uniqueness: N-(dicyclopropylmethyl)-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties compared to similar compounds.

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